N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Overview
Description
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol . This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide typically involves the following steps :
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under basic conditions.
Methoxylation and Methylation:
Industrial Production Methods
the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide can be compared with other similar compounds in the imidazo[4,5-b]pyridine family :
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the carboxamide group.
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine: Contains additional methoxy groups.
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate: Ester derivative of the carboxamide compound.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
N-methoxy-N,3-dimethylimidazo[4,5-b]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(15)14(2)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSGAZQUBEXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674129 | |
Record name | N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-78-0 | |
Record name | N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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